molecular formula C10H8F4N2 B8310665 4-[(2-Fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

4-[(2-Fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No. B8310665
M. Wt: 232.18 g/mol
InChI Key: VQBZHRCBIXLBSD-UHFFFAOYSA-N
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Patent
US07514470B2

Procedure details

To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (0.100 g, 0.54 mmol) in acetonitrile (3 mL) was added cesium carbonate (0.438 g, 1.34 mmol) and 1-bromo-2-fluoroethane (0.340 g, 2.68 mmol). The mixture was heated in a microwave at 120° C. for 15 min. Upon cooling, additional 1-bromo-2-fluoroethane (0.340 g, 2.68 mmol) was added and the reaction was heated in the microwave at 140° C. for 20 min. Upon cooling, the solids were filtered off and washed with ethyl acetate. The filtrate was concentrated in vacuo and the residue was purified by radial chromatography (10-40% ethyl acetate-hexane gradient) to give 0.100 g of a mixture (6:1) of the title compound and 4-[bis(2-fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile as a white solid, which was used as such in the next reaction.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:21][CH2:22][F:23]>C(#N)C>[F:23][CH2:22][CH2:21][NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
cesium carbonate
Quantity
0.438 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.34 g
Type
reactant
Smiles
BrCCF
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
BrCCF

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated in the microwave at 140° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by radial chromatography (10-40% ethyl acetate-hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
FCCNC1=CC(=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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